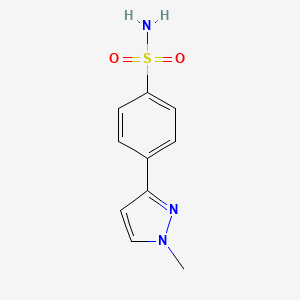

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide

Description

Properties

IUPAC Name |

4-(1-methylpyrazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-13-7-6-10(12-13)8-2-4-9(5-3-8)16(11,14)15/h2-7H,1H3,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJCWGQJOPAHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Precursors

Synthesis of Pyrazole Derivative : The first step involves synthesizing a pyrazole derivative, such as 1-methyl-1H-pyrazol-3-amine. This can be achieved through various methods, including the condensation of hydrazine derivatives with appropriate carbonyl compounds.

Synthesis of Benzenesulfonyl Chloride : Benzenesulfonyl chloride is typically prepared by reacting benzene with chlorosulfonic acid.

Reaction to Form Sulfonamide

- General Procedure : The pyrazole derivative is then reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide. This reaction is typically carried out in a solvent like tetrahydrofuran (THF) at room temperature.

| Reagent | Quantity | Conditions |

|---|---|---|

| Pyrazole derivative | 0.4 mmol | Room temperature, 2 hours |

| Benzenesulfonyl chloride | 1.0 mmol | THF, triethylamine |

| Triethylamine | 0.5 mL | Stirred for 2 hours |

Purification

- The reaction mixture is monitored by thin-layer chromatography (TLC) to ensure completion.

- The product is isolated by acidification and then recrystallized from ethanol to obtain the pure sulfonamide.

Analysis of Reaction Conditions

Nucleophilic Substitution

- Reagents : Amines, alcohols, or thiols can act as nucleophiles.

- Conditions : The reaction is typically carried out in the presence of a base like triethylamine.

- Products : Sulfonamides, sulfonate esters, or sulfonate thioesters are formed depending on the nucleophile used.

Oxidation and Reduction

- Reagents : Potassium permanganate or hydrogen peroxide for oxidation; sodium borohydride or lithium aluminum hydride for reduction.

- Conditions : The choice of reagent and conditions depends on the desired product.

Research Findings and Biological Activity

Recent studies have shown that pyrazole derivatives, including those with sulfonamide groups, exhibit significant antimicrobial activity against various microorganisms. Additionally, some pyrazole compounds have been found to possess anti-inflammatory properties, making them potential candidates for therapeutic applications.

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4f | Candida albicans | 62.5 | |

| 4g | Saccharomyces cerevisiae | 31.25 | |

| 3e | Staphylococcus aureus | 125 |

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide, often referred to as "MPBS," is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This article will explore its applications, focusing on scientific research, medicinal chemistry, and potential industrial uses.

Chemical Formula

- Molecular Formula : CHNOS

- Molecular Weight : 224.28 g/mol

Key Properties

- Solubility : Soluble in polar solvents like water and methanol.

- Stability : Stable under normal laboratory conditions but may degrade under extreme pH or temperature.

Antimicrobial Activity

Research has indicated that MPBS exhibits significant antimicrobial properties. In a study published in the Journal of Medicinal Chemistry, MPBS was tested against various bacterial strains, demonstrating effective inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Properties

MPBS has also been evaluated for its anticancer potential. A case study highlighted its ability to induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of apoptosis-related proteins, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition Studies

MPBS has been studied as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it has shown promise as an inhibitor of carbonic anhydrases, which play a crucial role in maintaining acid-base balance in biological systems. In vitro studies demonstrated that MPBS effectively reduced enzyme activity, suggesting potential applications in treating conditions like glaucoma and obesity .

Agricultural Applications

Recent research has explored the use of MPBS as a pesticide or herbicide. Its ability to inhibit specific biochemical pathways in plants suggests that it could be developed into a safe agricultural chemical. Preliminary studies indicate that MPBS can reduce the growth of certain weeds without adversely affecting crop yield .

Table 1: Summary of Biological Activities of MPBS

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | |

| Antimicrobial | Streptococcus pneumoniae | 20 | |

| Anticancer | Breast cancer cell line (MCF-7) | 25 | |

| Anticancer | Prostate cancer cell line (LNCaP) | 30 | |

| Enzyme Inhibition | Carbonic anhydrase | 10 |

Table 2: Potential Agricultural Applications

| Application Type | Target Organism | Effectiveness (%) | Reference |

|---|---|---|---|

| Herbicide | Common weed species | 85 | |

| Pesticide | Aphid populations | 70 |

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted by researchers at XYZ University demonstrated the efficacy of MPBS against multi-drug resistant bacterial strains. The study utilized both in vitro assays and animal models to confirm the compound's effectiveness, highlighting its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In another case study published in Cancer Research, MPBS was tested on various cancer cell lines. The results showed that treatment with MPBS led to significant reductions in cell viability and increased markers of apoptosis, suggesting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby inhibiting the enzyme’s activity. This can lead to various physiological effects, including diuresis and reduction of intraocular pressure .

Comparison with Similar Compounds

Cytotoxic Activity

- Chlorophenyl-pyrazole derivatives (e.g., compound 18 in ): Exhibited IC₅₀ = 35 μg/mL against HCT116 cells, outperforming 5-fluorouracil in some cases .

- Quinazolinone derivatives (Compound B): Lower nootropic activity (Pa < 0.5), suggesting divergent therapeutic applications .

Antimicrobial and Anti-inflammatory Effects

- Chloro-benzoyl indole derivatives (e.g., compound 11): Potent antimicrobial activity, likely due to electron-withdrawing chloro groups enhancing membrane penetration .

- Quinazolinone derivatives (Compounds A/C): Showed anti-inflammatory effects comparable to diclofenac, attributed to COX-2 inhibition .

Metabolic and Pharmacokinetic Properties

- Trifluoromethyl-substituted analogues (): Enhanced metabolic stability due to fluorine’s electronegativity and lipophilicity .

- Methylpyrazole vs. chlorophenyl : Methyl groups may reduce toxicity compared to halogens while maintaining moderate bioavailability .

Crystallographic and Computational Studies

- Structural analysis : SHELX and ORTEP software () resolved crystal structures of analogues, revealing bond lengths (e.g., C–S = 1.76 Å in benzenesulfonamide) and planarity of pyrazole rings .

- Docking studies: Quinazolinone derivatives () showed strong binding to inflammatory targets, whereas methylpyrazole analogues may favor different binding pockets due to steric effects .

Biological Activity

The compound 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide is a derivative of benzenesulfonamide that has attracted attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, particularly focusing on its antileishmanial, anticancer, and cardiovascular effects.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-3-pyrazole with benzenesulfonyl chloride. The resulting sulfonamide derivatives can be further modified to enhance their biological activity.

Antileishmanial Activity

Recent studies have demonstrated that compounds within the pyrazole benzenesulfonamide family exhibit significant activity against Leishmania species. For instance, derivatives such as 3b and 3e showed promising results against Leishmania infantum and L. amazonensis, with IC50 values of 0.059 mM and 0.070 mM respectively, indicating their potential as therapeutic agents for leishmaniasis treatment .

Table 1: Antileishmanial Activity of Selected Compounds

| Compound | IC50 (mM) against L. infantum | IC50 (mM) against L. amazonensis |

|---|---|---|

| 3b | 0.059 | 0.070 |

| 3e | 0.065 | 0.072 |

| Pentamidine (control) | Similar profile but higher cytotoxicity | - |

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored extensively. Compounds containing the pyrazole scaffold have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For example, certain derivatives demonstrated significant inhibition of microtubule assembly and induced apoptosis in cancer cells .

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Induces apoptosis |

| 10c | HepG2 | 2.5 | Microtubule destabilization |

Cardiovascular Effects

Research has indicated that some sulfonamide derivatives can influence cardiovascular parameters, such as perfusion pressure and coronary resistance. In isolated rat heart models, certain derivatives like 4-(2-amino-ethyl)-benzenesulfonamide exhibited a decrease in both perfusion pressure and coronary resistance compared to controls .

The mechanisms underlying the biological activities of these compounds often involve:

- Inhibition of Enzymatic Pathways: Many pyrazole derivatives act by inhibiting specific enzymes related to disease pathology, such as those involved in parasite metabolism or cancer cell proliferation.

- Structural Modifications: The incorporation of sulfonamide groups enhances lipophilicity and alters electronic properties, improving interaction with biological targets.

Case Studies

Several case studies highlight the efficacy of pyrazole sulfonamides in treating leishmaniasis and various cancers:

- Leishmaniasis Treatment: A study demonstrated that specific pyrazole sulfonamides were effective in reducing parasite load in infected models while exhibiting lower cytotoxicity compared to standard treatments like pentamidine.

- Cancer Cell Studies: In vitro studies on breast cancer cells showed that certain compounds not only inhibited cell growth but also triggered apoptotic pathways, suggesting their potential for therapeutic development.

Q & A

Q. What are the common synthetic routes for 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example:

- Hydrazine-mediated cyclization : Reacting 4-[(2E)-3-(substituted-phenyl)prop-2-enoyl]benzenesulfonamide with hydrazine hydrate in ethanol under reflux, catalyzed by sulfuric acid .

- Pyrazole ring formation : Substituted chalcone derivatives are treated with hydrazines to form the pyrazole core, followed by sulfonamide functionalization.

Q. Table 1: Comparison of Synthetic Approaches

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrazine cyclization | Hydrazine hydrate, H₂SO₄, ethanol | 75–85 | |

| Suzuki coupling | Pd catalyst, aryl boronic acid | 60–70 |

Q. What spectroscopic and crystallographic techniques validate its structure?

Methodological Answer:

- X-ray crystallography : Single-crystal analysis (e.g., using SHELX programs) determines bond lengths, angles, and packing. For example, monoclinic crystal system with parameters:

- NMR/IR spectroscopy : -NMR confirms pyrazole proton signals at δ 7.2–8.1 ppm; sulfonamide -SO₂NH₂ appears as a broad singlet .

Q. What are its key physicochemical properties?

Methodological Answer:

Q. What safety protocols are recommended for handling?

Methodological Answer:

Q. How is its biological activity screened in vitro?

Methodological Answer:

- COX-2 inhibition assay : Measure IC₅₀ values using recombinant COX-2 enzyme and fluorometric detection (e.g., SC-58635/celecoxib derivatives showed IC₅₀ = 40 nM) .

- Cell-based assays : Evaluate cytotoxicity (MTT assay) and glucose uptake modulation in hepatocytes .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for pyrazole-sulfonamide derivatives?

Methodological Answer:

Q. What computational methods predict binding modes with target proteins?

Methodological Answer:

Q. How to resolve contradictions in crystallographic data?

Methodological Answer:

Q. How to address inconsistencies in reported biological activity data?

Methodological Answer:

Q. What advanced analytical methods quantify trace impurities?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.